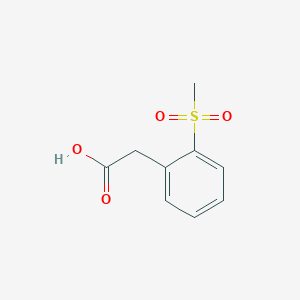

2-(2-(Methylsulfonyl)phenyl)acetic acid

説明

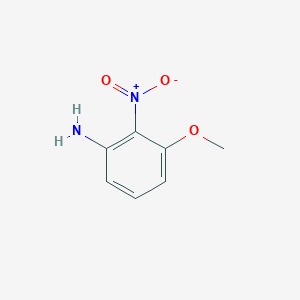

“2-(2-(Methylsulfonyl)phenyl)acetic acid” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is also used in the production of specialty chemicals, nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .

Synthesis Analysis

The synthesis of “2-(2-(Methylsulfonyl)phenyl)acetic acid” involves complex chemical reactions. The compound is synthesized and stored at a temperature of +4C . It is a white to yellow solid . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis

The molecular structure of “2-(2-(Methylsulfonyl)phenyl)acetic acid” is represented by the formula C9H10O4S . The InChI code for the compound is 1S/C9H10O4S/c1-14(12,13)8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) .Chemical Reactions Analysis

The chemical reactions involving “2-(2-(Methylsulfonyl)phenyl)acetic acid” are complex and involve multiple steps . More details about the chemical reactions can be found in the relevant papers .Physical And Chemical Properties Analysis

The compound has a molecular weight of 214.24 and is a white to yellow solid . More details about the physical and chemical properties can be found in the relevant papers .科学的研究の応用

Antimicrobial Activity

The compound has been evaluated for its potential as an antimicrobial agent. Derivatives of 2-(2-(Methylsulfonyl)phenyl)acetic acid have shown effectiveness against various bacterial strains, including MRSA , E. coli , K. pneumoniae , P. aeruginosa , and A. baumannii . This suggests its utility in developing new treatments for bacterial infections, particularly those resistant to conventional antibiotics .

Anti-inflammatory Activity

Research indicates that 2-(2-(Methylsulfonyl)phenyl)acetic acid derivatives can act as COX-2 inhibitors , providing anti-inflammatory effects. This is particularly significant in the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) that could offer relief from inflammation with a reduced risk of gastrointestinal side effects .

Cardiovascular Safety

The integration of nitric oxide releasing groups into the compound’s structure aims to mitigate cardiovascular risks associated with selective COX-2 inhibitors. Nitric oxide has vasodilatory properties and can inhibit platelet aggregation, which is beneficial for cardiovascular health .

Anticancer Potential

Indole derivatives, which include the 2-(2-(Methylsulfonyl)phenyl)acetic acid scaffold, have been explored for their anticancer properties. The compound’s ability to bind with high affinity to multiple receptors makes it a candidate for cancer treatment research .

Antiviral Properties

Some derivatives have shown promising antiviral activities. They have been reported to exhibit inhibitory activity against influenza A and other viruses, highlighting their potential in antiviral drug development .

Antioxidant Effects

The antioxidant properties of indole derivatives, including those of 2-(2-(Methylsulfonyl)phenyl)acetic acid, are of interest due to their ability to neutralize free radicals. This could be beneficial in preventing oxidative stress-related diseases .

Antidiabetic Applications

Indole derivatives have been investigated for their antidiabetic effects. The compound’s influence on various biological pathways could lead to new therapeutic approaches for managing diabetes .

Antimalarial Activity

The compound’s derivatives have also been studied for their antimalarial properties. Their activity against malaria parasites suggests potential applications in the treatment and prevention of malaria .

Safety and Hazards

While specific safety and hazards information for “2-(2-(Methylsulfonyl)phenyl)acetic acid” is not available, general safety measures for handling similar compounds include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

作用機序

Target of Action

The primary target of 2-(2-(Methylsulfonyl)phenyl)acetic acid is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

The compound interacts with its targets by inhibiting the COX enzymes . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The affected pathway is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins . The downstream effects include a reduction in inflammation and pain .

Result of Action

The molecular and cellular effects of the compound’s action include a decrease in the production of prostaglandins due to the inhibition of COX enzymes . This results in a reduction in inflammation and pain .

特性

IUPAC Name |

2-(2-methylsulfonylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-14(12,13)8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYARTYRXSPXKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40546795 | |

| Record name | [2-(Methanesulfonyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(Methylsulfonyl)phenyl)acetic acid | |

CAS RN |

142336-20-7 | |

| Record name | [2-(Methanesulfonyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methanesulfonylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B173890.png)

![5-Hexenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B173897.png)

![7,8,9,10-Tetrahydro-6H-1,2,5-oxadiazolo[3,4-c]carbazol-6-ol](/img/structure/B173903.png)